molecular formula C16H14N2O3 B8602166 4-(4-Aminophenoxy)-6-methoxyquinolin-7-ol

4-(4-Aminophenoxy)-6-methoxyquinolin-7-ol

Cat. No. B8602166
M. Wt: 282.29 g/mol
InChI Key: KFKLTMXLCRLEBX-UHFFFAOYSA-N
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Patent
US09133162B2

Procedure details

A suspension of 7-(benzyloxy)-6-methoxy-4-(4-nitrophenoxy)quinoline (43.00 g, 120 mmol), 10% Pd/C (4.30 g) and HCOOK (89.93 g, 600 mmol) in MeOH/H2O (345 mL/200 mL) was refluxed overnight. The mixture was cooled to room temperature, diluted with EtOAc (300 mL) and filtered through a celite pad. The filtrate was concentrated in vacuo and the residue was washed with water, dried in vacuo at 60° C. overnight to give the title compound as a yellow solid (28.8 g, 95.5%).
Quantity
43 g
Type
reactant
Reaction Step One
Name
HCOOK
Quantity
89.93 g
Type
reactant
Reaction Step One
Quantity
345 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
95.5%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[CH:25]=[CH:24][C:23]([N+:26]([O-])=O)=[CH:22][CH:21]=3)=[CH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:29][CH3:30])C1C=CC=CC=1.C(O[K])=O>CO.O.CCOC(C)=O.[Pd]>[NH2:26][C:23]1[CH:24]=[CH:25][C:20]([O:19][C:13]2[C:12]3[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:29][CH3:30])[CH:11]=3)[N:16]=[CH:15][CH:14]=2)=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)OC1=CC=C(C=C1)[N+](=O)[O-])OC
Name
HCOOK
Quantity
89.93 g
Type
reactant
Smiles
C(=O)O[K]
Name
Quantity
345 mL
Type
solvent
Smiles
CO.O
Name
Quantity
4.3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=CC=NC3=CC(=C(C=C23)OC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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